Octahydropyrrolo[1,2-a]pyrazine dihydrochloride

Sigma Receptor Pharmacology Enantioselectivity

Source the definitive Octahydropyrrolo[1,2-a]pyrazine dihydrochloride (CAS 1187928-47-7) scaffold to unlock stereospecific sigma receptor pharmacology (BD1031/BD1018 enantiomeric pair), in vivo IAP antagonism (T-3256336), and FTase-p38 signaling modulation. This ≥98% pure, bicyclic dihydrochloride salt provides a unique 3D pharmacophore essential for replicating published SAR and creating novel IP positions. Do not substitute generic proline mimetics; only this exact chemotype ensures biological target engagement consistency.

Molecular Formula C7H15ClN2
Molecular Weight 162.66 g/mol
CAS No. 1187928-47-7
Cat. No. B3179986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydropyrrolo[1,2-a]pyrazine dihydrochloride
CAS1187928-47-7
Molecular FormulaC7H15ClN2
Molecular Weight162.66 g/mol
Structural Identifiers
SMILESC1CC2CNCCN2C1.Cl
InChIInChI=1S/C7H14N2.ClH/c1-2-7-6-8-3-5-9(7)4-1;/h7-8H,1-6H2;1H
InChIKeyUMFVXZFBUOWRIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octahydropyrrolo[1,2-a]pyrazine Dihydrochloride (CAS 1187928-47-7) - Procurement Baseline & Compound Overview


Octahydropyrrolo[1,2-a]pyrazine dihydrochloride (CAS 1187928-47-7) is a chiral, nitrogen-containing heterocyclic compound with the molecular formula C₇H₁₆Cl₂N₂ and a molecular weight of 199.12 g/mol . As a bicyclic amine scaffold, its core structure serves as a conformationally constrained proline bioisostere, a feature exploited in medicinal chemistry to develop potent small-molecule antagonists and ligands [1]. Commercially, it is typically available as a dihydrochloride salt, with standard purity specifications of ≥97-98% (HPLC) from specialized chemical suppliers . Its primary utility lies not as a standalone drug but as a critical synthetic building block and core pharmacophore for creating libraries of derivatives targeting protein-protein interactions, specific receptors, and ion channels in early-stage drug discovery .

Why Generic Octahydropyrrolo[1,2-a]pyrazine Substitution is Scientifically Invalid


Simply substituting a different octahydropyrrolo[1,2-a]pyrazine derivative or a generic proline mimetic is not scientifically valid due to the extreme sensitivity of biological activity to stereochemistry and substitution patterns around the core scaffold [1]. The octahydropyrrolo[1,2-a]pyrazine framework provides a unique, conformationally restricted 3D architecture that positions key functional groups for interaction with specific protein pockets, as demonstrated by its use in developing highly selective sigma receptor ligands and IAP antagonists [2]. Crucially, the enantiomeric state profoundly impacts pharmacology; for instance, the (S)-enantiomer of a substituted derivative acts as a sigma receptor antagonist, while its (R)-enantiomer is an agonist, leading to completely different and potentially counterproductive biological outcomes [3]. Similarly, the specific substitution pattern (e.g., methoxy vs. halogen groups on appended aromatic rings) determines whether a derivative exhibits potent anticancer activity or is entirely inactive, underscoring that the base scaffold's value is unlocked only through precise, validated chemical modifications [4]. Therefore, sourcing the correct base building block or a specific, characterized derivative is essential for replicating published results or executing a well-defined drug discovery strategy.

Quantitative Evidence Guide for Octahydropyrrolo[1,2-a]pyrazine-Based Compounds vs. Comparators


Sigma-1 Receptor Antagonist (BD1018) vs. Agonist (BD1031) Enantiomers

The (S)-enantiomer of a substituted octahydropyrrolo[1,2-a]pyrazine derivative (BD1018) exhibits a Ki of 5 ± 0.7 nM for the sigma-1 receptor and acts as an antagonist. Its (R)-enantiomer (BD1031) shows a higher affinity with a Ki of 1 ± 0.2 nM for the same receptor but acts as an agonist [1]. This enantiomeric pair provides a valuable tool for dissecting sigma receptor pharmacology in drug discovery.

Sigma Receptor Pharmacology Enantioselectivity

Potent IAP Antagonist (T-3256336) vs. Lead Scaffold 'A'

Lead optimization of the octahydropyrrolo[1,2-a]pyrazine scaffold 'A' yielded compound 45 (T-3256336), which demonstrates significantly enhanced potency and in vivo efficacy [1]. T-3256336 achieves an IC₅₀ of 1.3 nM against cIAP1 and a GI₅₀ of 1.8 nM in MDA-MB-231 breast cancer cells. In contrast, the lead scaffold 'A' was identified as a promising starting point but lacked the drug-like properties and potency required for in vivo studies [2].

Apoptosis Cancer Xenograft Model

Anticancer Activity of Substituted Pyrrolo[1,2-a]pyrazine Derivatives vs. Substitution Pattern

A study expanding the chemical space of pyrrolo[1,2-a]pyrazine derivatives revealed that viability of human lymphoma U937 cells was strongly inhibited by compound 6b (with an o-methoxy group on an aromatic ring), while compounds 6t-w (bearing o-halogen substitutions) showed no effective inhibition [1]. Furthermore, compound 6x (2,4-dimethoxyphenyl) demonstrated more potent inhibition than 6b, whereas 6y (2,5-dimethoxyphenyl) was ineffective, highlighting the extreme sensitivity of anticancer activity to specific substitution patterns [1].

Anticancer Structure-Activity Relationship Chemical Library

Tri-cyclic IAP Antagonists vs. Lead Scaffold 'A': Improved Metabolic Stability

To improve the drug-like properties of the octahydropyrrolo[1,2-a]pyrazine IAP antagonist lead 'A', tri-cyclic derivatives 1 and 2 were designed by introducing a cyclopropane moiety to block a predicted metabolic site [1]. This structural modification successfully enhanced metabolic stability compared to the parent compound 'A', without negatively impacting binding affinity for the cIAP target [1]. Compound 2 also exhibited significant in vivo pharmacodynamic (PD) effects, including a dose-dependent increase in tumor necrosis factor-alpha mRNA [1].

Metabolic Stability Pharmacokinetics Drug Design

Calcium Channel Blocking Potential of Substituted Derivatives vs. N-Type Blocker ABT-639

A patent application (US20130085142A1) describes substituted octahydropyrrolo[1,2-a]pyrazines as novel T-type calcium channel blockers [1]. While specific IC₅₀ values for these derivatives are not disclosed, their utility is positioned against conditions like pain. A related compound, ABT-639, also developed as a Cav3.2-selective T-type calcium channel blocker, demonstrates a hCav3.2 IC₅₀ of 2 μM, providing a benchmark for activity in this class . The octahydropyrrolo[1,2-a]pyrazine scaffold offers an alternative chemical starting point for developing next-generation calcium channel modulators.

Calcium Channel Pain CNS Disorders

Validated Application Scenarios for Octahydropyrrolo[1,2-a]pyrazine Dihydrochloride-Based Compounds


Differentiation of Sigma-1 Receptor Agonism vs. Antagonism in Phenotypic Screening

Utilize the enantiomeric pair BD1031 (R-enantiomer, agonist, Ki = 1 nM) and BD1018 (S-enantiomer, antagonist, Ki = 5 nM) to deconvolute sigma-1 receptor pharmacology. This approach is essential for target validation in neuroscience and pain research, where the functional outcome of receptor engagement dictates therapeutic potential [1].

In Vivo Proof-of-Concept Studies for IAP-Targeted Cancer Therapeutics

Employ T-3256336 (compound 45) for in vivo oncology studies. This compound, derived from the octahydropyrrolo[1,2-a]pyrazine scaffold, has demonstrated robust antitumor activity in a breast cancer xenograft model (T/C: -53% at 30 mg/kg), making it a superior choice for validating IAP antagonism as a therapeutic strategy in vivo compared to less potent or unoptimized leads [2].

Structure-Activity Relationship (SAR) Exploration for Novel Anticancer Agents

Source a focused library of pyrrolo[1,2-a]pyrazine derivatives with defined substitution patterns (e.g., o-methoxy vs. o-halogen) to probe the FTase-p38 signaling axis. This approach is critical for optimizing anticancer activity and understanding the molecular determinants of efficacy, as evidenced by the divergent activity of compounds 6b and 6x against U937 lymphoma cells [3].

Development of Next-Generation T-Type Calcium Channel Blockers

Leverage the substituted octahydropyrrolo[1,2-a]pyrazine chemotype as a novel scaffold for designing T-type calcium channel blockers. This provides a strategic advantage in creating new chemical entities with a distinct intellectual property position compared to established blockers like ABT-639, which shows a hCav3.2 IC₅₀ of 2 μM [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Octahydropyrrolo[1,2-a]pyrazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.